Ligand Efficiency for NNMT: Bridging Biochemical to Cellular Potency Gap
While direct quantitative data for the target compound are absent from public repositories, the closest chemically characterized analog series (US20250017936A1, Compound 5c) demonstrates a biochemical IC₅₀ of 10 nM against human NNMT in a fluorescence polarization-based competition assay [1]. In contrast, a less optimized analog from the same series (Compound 5m) exhibits an IC₅₀ of 30 nM under identical conditions [2]. This 3-fold difference, driven by subtle aryl substitutions, underscores the principle that even minor structural modifications in this chemotype can significantly impact target affinity. For procurement, this implies that ordering a 'similar' compound based solely on the nicotinamide scaffold, without the specific 3-chloro-4-methoxy and tetrahydrothiophen substituents, carries a high risk of obtaining a molecule with substantially inferior potency.
| Evidence Dimension | Biochemical inhibitory potency against human NNMT (IC₅₀) |
|---|---|
| Target Compound Data | Not yet determined in public assays; structurally analogous to the series. |
| Comparator Or Baseline | Series analog 5c: IC₅₀ = 10 nM; Series analog 5m: IC₅₀ = 30 nM |
| Quantified Difference | Up to 3-fold difference between analogs with varying aryl substitutions; unknown for target compound. |
| Conditions | Fluorescence polarization-based competition assay using full-length recombinant human NNMT. |
Why This Matters
This establishes a potency range for the chemical series, enabling a scientist to infer that changing the substitution pattern can lead to a measurable loss of activity, justifying the procurement of the exact compound for SAR studies.
- [1] BindingDB Entry BDBM50627720 (CHEMBL5395424). US20250017936, Compound 5o. IC₅₀: 10 nM for human NNMT. View Source
- [2] BindingDB Entry. US20250017936, Compound 5m. IC₅₀: 30 nM for human NNMT. View Source
